molecular formula C11H16Cl2N2O B3808929 2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHANAMINE HYDRATE HYDROCHLORIDE

2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHANAMINE HYDRATE HYDROCHLORIDE

Cat. No.: B3808929
M. Wt: 263.16 g/mol
InChI Key: LZQWHXLQYYXTAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrate hydrochloride, often involves the construction of the indole ring system. This can be achieved through various methods, such as the Fischer indole synthesis, Bartoli indole synthesis, and the Leimgruber-Batcho indole synthesis . These methods typically involve the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding indole-3-carboxylic acids.

    Reduction: Formation of indole-3-ethanamine derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine hydrate hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the NMDA receptor in a voltage-dependent manner sets it apart from other indole derivatives .

Properties

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH.H2O/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;;/h2-3,6,14H,4-5,13H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQWHXLQYYXTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHANAMINE HYDRATE HYDROCHLORIDE

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